N-{[(2S,4S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-2-methoxyacetamide
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Description
N-{[(2S,4S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-2-methoxyacetamide is a useful research compound. Its molecular formula is C17H21FN2O5 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.14344994 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis Applications
The synthesis and reactivity of compounds with complex structures, including fluorinated building blocks and Weinreb amides, are of significant interest in organic chemistry. For example, the synthesis of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones from fluorinated intermediates demonstrates the utility of such compounds in organic synthesis, particularly in olefination reactions (Ghosh et al., 2009). These methodologies are instrumental in constructing carbon-carbon double bonds, a fundamental step in many synthetic routes.
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, the structural motifs present in N-{[(2S,4S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-2-methoxyacetamide are often explored for their potential biological activities. The synthesis of novel compounds with specific substitutions and their evaluation for biological activities, such as anti-inflammatory properties (Sunder & Maleraju, 2013), is a common approach in drug discovery. This process involves designing, synthesizing, and testing new compounds to identify potential therapeutic agents.
Analytical and Bioanalytical Applications
The development of analytical methods for the detection and quantification of complex organic molecules is another area of research. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection is commonly used for this purpose. For instance, the determination of carboxylic acid salts in pharmaceuticals using pre-column fluorogenic labeling and HPLC demonstrates the application of analytical techniques in the quality control of pharmaceutical compounds (Gatti et al., 1996).
Environmental and Agronomic Research
Compounds with specific structural features, such as benzoxazinones, have been investigated for their allelochemical properties, which can impact agricultural practices. The isolation, synthesis, and evaluation of such compounds for their phytotoxic and antimicrobial activities provide insights into their potential use in developing natural herbicides or pesticides (Macias et al., 2006).
Properties
IUPAC Name |
N-[[(2S,4S)-1-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-fluoropyrrolidin-2-yl]methyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O5/c1-23-10-16(21)19-8-13-7-12(18)9-20(13)17(22)11-2-3-14-15(6-11)25-5-4-24-14/h2-3,6,12-13H,4-5,7-10H2,1H3,(H,19,21)/t12-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGKEASRHZFCAC-STQMWFEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1CC(CN1C(=O)C2=CC3=C(C=C2)OCCO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC(=O)NC[C@@H]1C[C@@H](CN1C(=O)C2=CC3=C(C=C2)OCCO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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